molecular formula C11H14FN B13258959 3-(2-Fluorophenyl)-4-methylpyrrolidine

3-(2-Fluorophenyl)-4-methylpyrrolidine

Cat. No.: B13258959
M. Wt: 179.23 g/mol
InChI Key: AGJYNEFJKPZCPO-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound features a fluorophenyl group attached to a pyrrolidine ring, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-4-methylpyrrolidine typically involves the reaction of 2-fluorobenzaldehyde with 4-methylpyrrolidine under specific conditions. One common method includes the use of a catalyst such as platinum or palladium on carbon, with the reaction carried out in a solvent like acetonitrile or tetrahydrofuran .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. This often involves multi-step reactions, including bromination, condensation, and hydrogenation. The use of efficient catalysts and purification techniques like recrystallization is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an alcohol .

Scientific Research Applications

3-(2-Fluorophenyl)-4-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, making it a valuable compound in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)-4-methylpyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

3-(2-fluorophenyl)-4-methylpyrrolidine

InChI

InChI=1S/C11H14FN/c1-8-6-13-7-10(8)9-4-2-3-5-11(9)12/h2-5,8,10,13H,6-7H2,1H3

InChI Key

AGJYNEFJKPZCPO-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1C2=CC=CC=C2F

Origin of Product

United States

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